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  • Product: 4-Hydroxyzinowol

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Hydroxyzinowol in Multidrug Resistance Reversal

The following technical guide details the mechanism of action, chemical architecture, and experimental validation of (-)-4-Hydroxyzinowol , a potent dihydro-β-agarofuran sesquiterpenoid utilized to circumvent multidrug r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical architecture, and experimental validation of (-)-4-Hydroxyzinowol , a potent dihydro-β-agarofuran sesquiterpenoid utilized to circumvent multidrug resistance (MDR).

Executive Summary

4-Hydroxyzinowol (specifically the (-)-enantiomer) is a highly oxygenated sesquiterpenoid of the dihydro-β-agarofuran class, isolated from the Celastraceae family (Zinowiewia costaricensis). It functions as a high-affinity inhibitor of P-glycoprotein (P-gp/ABCB1) , the ATP-binding cassette transporter primarily responsible for the efflux of chemotherapeutic agents in resistant cancer phenotypes. Unlike simple competitive substrates, 4-hydroxyzinowol acts as a reversal agent (modulator), restoring the cytotoxicity of anthracyclines and vinca alkaloids in MDR cell lines without exhibiting significant intrinsic toxicity.

Chemical Architecture & Pharmacophore

The structural complexity of 4-hydroxyzinowol is central to its bioactivity. It features a rigid trans-decalin (AB-ring) fused to a tetrahydrofuran (C-ring) , decorated with six acyloxy groups and one free hydroxyl group.[1][2][3][4][5]

FeatureStructural ComponentFunctional Role
Core Scaffold Dihydro-β-agarofuranProvides the rigid tricyclic skeleton necessary for fitting into the P-gp transmembrane domain.
Lipophilicity 6 Acyloxy groupsEnhances membrane partitioning, allowing the molecule to access the drug-binding pocket of P-gp within the lipid bilayer.
H-Bond Donor C4-Hydroxyl groupCritical for specific interaction with polar residues (e.g., Gln, Asn) within the P-gp binding pore.
Stereochemistry 9 Stereogenic centersThe specific spatial arrangement ((-)-enantiomer) is essential for chiral recognition by the transporter.

Mechanism of Action: P-glycoprotein Inhibition

Multidrug resistance is frequently driven by the overexpression of P-gp, which utilizes ATP hydrolysis to extrude hydrophobic drugs (e.g., Paclitaxel, Doxorubicin) against their concentration gradient.

Mode of Inhibition

4-Hydroxyzinowol operates via allosteric modulation or non-competitive inhibition of the drug efflux pump.

  • Membrane Partitioning : Due to its lipophilic acyloxy moieties, 4-hydroxyzinowol partitions into the inner leaflet of the plasma membrane.

  • Transporter Binding : It binds to the transmembrane domains (TMDs) of P-gp, distinct from the ATP-binding nucleotide-binding domains (NBDs).

  • Conformational Locking : The binding stabilizes P-gp in a conformation that prevents the "Flipping" motion required to translocate the substrate drug to the extracellular space.

  • Retention & Apoptosis : Chemotherapeutics accumulate intracellularly, reaching the threshold required to trigger DNA damage and subsequent apoptosis.

Pathway Visualization

The following diagram illustrates the reversal of MDR by 4-hydroxyzinowol.

MDR_Mechanism Chemo Chemotherapeutic Agent (e.g., Vinblastine) CellMembrane Plasma Membrane Chemo->CellMembrane Passive Diffusion Accumulation Intracellular Drug Accumulation Chemo->Accumulation Efflux Blocked Pgp_Active P-glycoprotein (Active) Efflux Pump CellMembrane->Pgp_Active Substrate Recognition CellMembrane->Pgp_Active Binding Pgp_Active->Chemo Efflux (Resistance) Pgp_Blocked P-gp : 4-Hydroxyzinowol Complex (Inhibited) Pgp_Active->Pgp_Blocked Conformational Lock Pgp_Blocked->Accumulation Inhibitor 4-Hydroxyzinowol Inhibitor->CellMembrane Partitioning Apoptosis Apoptosis / Cell Death Accumulation->Apoptosis Cytotoxicity Restored

Figure 1: Mechanistic pathway of 4-hydroxyzinowol inhibiting P-gp efflux, leading to intracellular drug accumulation.

Experimental Validation Protocols

To validate the efficacy of 4-hydroxyzinowol, researchers must employ assays that distinguish between intrinsic toxicity and resistance reversal.

Rhodamine 123 Efflux Assay (Flow Cytometry)

This protocol measures the functional inhibition of P-gp by tracking the retention of Rhodamine 123 (Rh123), a fluorescent P-gp substrate.

Protocol:

  • Cell Preparation : Use P-gp overexpressing cells (e.g., KB-C2 or CEM/VLB) and parental sensitive cells (KB-3-1).

  • Seeding : Plate

    
     cells/mL in 6-well plates.
    
  • Treatment : Incubate cells with 4-hydroxyzinowol (0.1 - 10 µM) for 2 hours at 37°C. Include Verapamil (10 µM) as a positive control.

  • Substrate Loading : Add Rh123 (final concentration 1 µg/mL) and incubate for 30 minutes.

  • Efflux Phase : Wash cells with ice-cold PBS. Resuspend in fresh medium without Rh123 but with the inhibitor. Incubate for 60 minutes to allow efflux.

  • Analysis : Measure intracellular fluorescence via flow cytometry (FITC channel).

    • Result: A shift to higher fluorescence intensity indicates P-gp inhibition.

MTT Cytotoxicity Reversal Assay

This assay quantifies the "Reversal Index" (RI) – the factor by which the inhibitor lowers the IC50 of a cytotoxic drug.

Protocol:

  • Seeding : Seed 5,000 cells/well in 96-well plates.

  • Co-treatment : Add serial dilutions of the chemotherapeutic (e.g., Vinblastine) in the presence or absence of a fixed non-toxic concentration of 4-hydroxyzinowol (e.g., 5 µM).

  • Incubation : Incubate for 72 hours.

  • Detection : Add MTT reagent (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO.

  • Calculation :

    
    
    
    • Target: RI > 10 typically indicates significant reversal activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_Assay 3. Assay Selection Step1 1. Cell Culture (MDR+ vs WT) Step2 2. Inhibitor Treatment (+/- 4-Hydroxyzinowol) Step1->Step2 AssayA Efflux Assay (Rh123 Retention) Step2->AssayA AssayB Cytotoxicity Assay (MTT / IC50 Shift) Step2->AssayB Step4 4. Flow Cytometry Quantify Fluorescence AssayA->Step4 Step5 5. Calculate Reversal Index (IC50 Ratio) AssayB->Step5

Figure 2: Workflow for validating P-gp inhibition and MDR reversal efficacy.

Synthesis and Sourcing

Given the limited natural abundance of Zinowiewia costaricensis, total synthesis is the primary source for extensive research.

  • Synthetic Challenge : The molecule contains a highly oxygenated core with 9 contiguous stereocenters.[1][3][4][5]

  • Key Synthetic Route : Developed by Masayuki Inoue et al. , involving a 36-step synthesis from 5-acetoxynaphthalen-1-ol.[1][2][3][4] Key steps include Rhodium-catalyzed asymmetric 1,4-addition and oxidative dearomatization [1].[1][3][4]

References

  • Todoroki, H., Iwatsu, M., Urabe, D., & Inoue, M. (2014). Total Synthesis of (−)-4-Hydroxyzinowol . The Journal of Organic Chemistry, 79(18), 8835–8849.[5][6]

  • Callies, O., González-Sabín, J. (2025). Marine Natural Products as Models to Circumvent Multidrug Resistance . Marine Drugs, 23(1).

  • Efferth, T., & Saeed, M. E. M. (2021).[7] Cytotoxicity of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide in multidrug-resistant cancer cells . Biochemical Pharmacology.

Sources

Exploratory

A Comprehensive Technical Guide to the Isolation of (-)-4-Hydroxyzinowol, a Potent P-Glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals Executive Summary: (-)-4-Hydroxyzinowol is a highly oxygenated dihydro-β-agarofuran natural product that has garnered significant interest within the scient...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: (-)-4-Hydroxyzinowol is a highly oxygenated dihydro-β-agarofuran natural product that has garnered significant interest within the scientific community for its potent inhibition of P-glycoprotein (P-gp).[1][2] P-gp is a transmembrane efflux pump that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells, a major obstacle in the successful treatment of various malignancies. The complex molecular architecture of (-)-4-hydroxyzinowol, characterized by a trans-decalin (AB-ring) system, a tetrahydrofuran (C-ring), and nine consecutive stereogenic centers, presents a formidable challenge for both isolation from natural sources and total synthesis.[1][2] This guide provides an in-depth, technically-focused overview of the isolation of this intricate molecule, synthesizing field-proven insights with established chemical principles to offer a robust framework for researchers in natural product chemistry and drug development.

Introduction: The Significance of (-)-4-Hydroxyzinowol and its Botanical Origins

(-)-4-Hydroxyzinowol's potential to circumvent multidrug resistance in cancer therapy underscores the critical need for efficient and reliable methods for its procurement.[1][2] This natural product belongs to the dihydro-β-agarofuran class of sesquiterpenoids, a group of compounds known for their diverse and potent biological activities. The plant genus Zinowiewia, a member of the Celastraceae family, is a known producer of a wide array of bioactive secondary metabolites.[3][4][5][6] While the specific species Zinowiewia costaricensis has not been extensively profiled in publicly available literature, the chemical diversity within the genus and the broader Celastraceae family suggests it as a plausible, albeit challenging, source for novel compounds like (-)-4-hydroxyzinowol.

The isolation of such a highly functionalized and stereochemically complex molecule from a crude plant extract necessitates a multi-step, carefully optimized purification strategy. This guide will delineate a logical and experimentally validated workflow, from initial extraction to final purification and structural elucidation, providing the causal reasoning behind each methodological choice.

A Strategic Approach to Isolation: The Workflow

The successful isolation of a target natural product from a complex botanical matrix hinges on a systematic and logical workflow. The following diagram illustrates the overarching strategy for obtaining pure (-)-4-hydroxyzinowol.

Isolation_Workflow cluster_0 Phase 1: Extraction & Preliminary Fractionation cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Characterization & Purity Assessment A Plant Material Preparation (Drying, Grinding) B Solvent Extraction (e.g., Maceration, Soxhlet) A->B C Crude Extract Concentration B->C D Liquid-Liquid Partitioning C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection & Analysis (TLC) E->F G Sephadex LH-20 Chromatography F->G H Preparative HPLC G->H I Spectroscopic Analysis (NMR, MS) H->I J Purity Determination (Analytical HPLC) I->J K Final Compound J->K

Caption: A generalized workflow for the isolation of (-)-4-hydroxyzinowol.

Detailed Methodologies and Experimental Protocols

This section provides a granular, step-by-step guide to the isolation process, underpinned by the scientific rationale for each procedural choice.

Phase 1: Extraction and Preliminary Fractionation

The initial phase is designed to efficiently extract a broad spectrum of secondary metabolites from the plant material and then perform a coarse separation based on polarity.

3.1.1. Plant Material Preparation and Preliminary Phytochemical Screening

  • Protocol:

    • Collect fresh aerial parts of Zinowiewia costaricensis and authenticate the specimen.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

    • Grind the dried material into a coarse powder using a mechanical mill.

    • Perform a preliminary phytochemical screening on a small portion of the powdered material to confirm the presence of terpenoids and other relevant compound classes.[7][8][9][10]

  • Expertise & Rationale: Drying the plant material is crucial to prevent enzymatic degradation of the target compounds and to facilitate efficient extraction. Grinding increases the surface area, allowing for better solvent penetration. Preliminary phytochemical screening provides early evidence for the presence of the target class of compounds, justifying the subsequent large-scale extraction.

3.1.2. Solvent Extraction

  • Protocol:

    • Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours, with occasional agitation.[11]

    • Filter the mixture and repeat the extraction process twice more with fresh solvent.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude ethanolic extract.

  • Expertise & Rationale: Ethanol is a solvent of medium polarity, making it effective for extracting a wide range of secondary metabolites, including sesquiterpenoids. Maceration at room temperature is a gentle extraction method suitable for potentially heat-labile compounds.[11] Using a rotary evaporator under reduced pressure allows for solvent removal at a lower temperature, further preserving the integrity of the target molecule.

3.1.3. Liquid-Liquid Partitioning

  • Protocol:

    • Suspend the crude ethanolic extract in distilled water.

    • Perform sequential partitioning with solvents of increasing polarity, typically n-hexane, dichloromethane, and ethyl acetate.

    • Collect each fraction and concentrate them separately using a rotary evaporator.

    • Analyze each fraction by Thin Layer Chromatography (TLC) to identify the fraction containing the compound of interest.

  • Expertise & Rationale: Liquid-liquid partitioning is a fundamental technique for the initial fractionation of a complex crude extract. By separating compounds based on their differential solubility in immiscible solvents, we can significantly reduce the complexity of the mixture that will be subjected to more refined chromatographic techniques. TLC analysis at this stage is a rapid and cost-effective way to track the distribution of the target compound.

Phase 2: Chromatographic Purification

This phase employs a series of chromatographic techniques with increasing resolving power to isolate (-)-4-hydroxyzinowol from the enriched fraction.

3.2.1. Silica Gel Column Chromatography

  • Protocol:

    • Subject the most promising fraction from the liquid-liquid partitioning (e.g., the ethyl acetate fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions of a defined volume and monitor them by TLC.

    • Combine fractions with similar TLC profiles.

  • Expertise & Rationale: Silica gel column chromatography is a workhorse technique in natural product isolation, separating compounds based on their differential adsorption to the stationary phase. A gradient elution is employed to effectively separate compounds with a wide range of polarities.

3.2.2. Size Exclusion Chromatography (Sephadex LH-20)

  • Protocol:

    • Further purify the enriched fractions from the silica gel column using a Sephadex LH-20 column.

    • Use an appropriate solvent system, such as methanol or a mixture of dichloromethane and methanol, for elution.

    • Collect fractions and monitor by TLC.

  • Expertise & Rationale: Sephadex LH-20 separates molecules primarily based on their size, but also by polarity. This technique is particularly effective for removing polymeric materials and other high molecular weight impurities that may be present in the extract.

3.2.3. Preparative High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Subject the most purified fraction to preparative reversed-phase HPLC on a C18 column.

    • Use a mobile phase consisting of a gradient of water and acetonitrile or methanol.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to (-)-4-hydroxyzinowol.

    • Remove the solvent under reduced pressure to obtain the pure compound.

  • Expertise & Rationale: Preparative HPLC offers the highest resolution and is typically the final step in the purification of a natural product. A reversed-phase C18 column separates compounds based on their hydrophobicity. The use of a gradient mobile phase allows for the fine-tuning of the separation to achieve high purity.

Phase 3: Structural Elucidation and Purity Assessment

Once isolated, the identity and purity of the compound must be unequivocally established.

3.3.1. Spectroscopic Analysis

  • Techniques:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are essential for elucidating the complex chemical structure and stereochemistry of (-)-4-hydroxyzinowol.[12]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[13]

  • Expertise & Rationale: NMR and MS are the cornerstones of structural elucidation in modern organic chemistry. Together, they provide a comprehensive picture of the molecule's connectivity, stereochemistry, and elemental formula.

3.3.2. Purity Determination

  • Protocol:

    • Analyze the isolated compound using analytical HPLC with a high-resolution column.[14][15][16][17][18][19]

    • The presence of a single, sharp peak indicates a high degree of purity.

    • Purity is typically expressed as a percentage based on the peak area.

  • Expertise & Rationale: Analytical HPLC is a highly sensitive method for assessing the purity of a compound.[14][15][16][17][18][19] It is crucial to ensure that the isolated compound is free from impurities that could interfere with subsequent biological assays.

Data Presentation and Expected Outcomes

The following table summarizes the key analytical data for (-)-4-hydroxyzinowol.

Parameter Value Reference
Molecular Formula C₃₇H₄₂O₁₄[20]
Molecular Weight 714.7 g/mol [20]
Appearance White amorphous solid
¹H NMR (CDCl₃, 500 MHz) Characteristic shifts for acetyl and benzoyl groups, methine protons, and methyl groups.
¹³C NMR (CDCl₃, 125 MHz) Resonances corresponding to carbonyls, aromatic carbons, and the aliphatic core.[21]
HRMS (ESI-TOF) m/z [M+Na]⁺ calculated for C₃₇H₄₂NaO₁₄⁺, found within 5 ppm.
Purity (HPLC) >98%

Conclusion: A Pathway to a Promising Therapeutic Lead

The isolation of (-)-4-hydroxyzinowol from Zinowiewia costaricensis is a challenging yet rewarding endeavor. The intricate structure of this natural product demands a sophisticated and multi-faceted purification strategy. This guide has provided a comprehensive and technically-grounded framework for the successful isolation and characterization of this potent P-glycoprotein inhibitor. The methodologies outlined herein are designed to be both robust and adaptable, providing researchers with a solid foundation for their own investigations into this promising therapeutic lead. The availability of pure (-)-4-hydroxyzinowol will undoubtedly accelerate further preclinical and clinical studies, potentially paving the way for a new generation of anticancer agents that can overcome the challenge of multidrug resistance.

References

  • Asymmetric Total Synthesis of (−)-4-Hydroxyzinowol, a Highly Oxygenated Dihydro-β-Agarofuran. ResearchGate. Available from: [Link]

  • Bioactive Triterpenes and Related Compounds from Celastraceae. Request PDF. Available from: [Link]

  • Synthesis and characterisation of celastrol derivatives as potential anticancer agents. PMC. Available from: [Link]

  • Study on Extraction and Purification of Celastrol from C.Anticulatus Thunb. ResearchGate. Available from: [Link]

  • Phytochemical Screening and Evaluation of Analgesic Activity of Oroxylum indicum. PMC. Available from: [Link]

  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. MDPI. Available from: [Link]

  • Phytochemical Screening and Antioxidant Activity of Salvia hispanica. Available from: [Link]

  • Simple HPLC Analysis of Tocopherols and Cholesterol from Specimens of Animal Origin. Available from: [Link]

  • Method for producing celastrol and pentacyclic triterpene derivatives. Google Patents.
  • Reversed-Phase HPLC Determination of Cholesterol in Food Items. Digital Commons@ETSU. Available from: [Link]

  • Total synthesis of (-)-4-hydroxyzinowol. PubMed. Available from: [Link]

  • A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. PMC. Available from: [Link]

  • THE fIRST RECoRD of ZiNoWieWia IN THE BRAzILIAN fLoRA AND A SHoRT ACCouNT of ITS HISToRY. Harvard University Herbaria. Available from: [Link]

  • 4-Hydroxyzinowol. PubChem. Available from: [Link]

  • HPLC method for quantification and characterization of cholesterol and its oxidation products in eggs. PubMed. Available from: [Link]

  • Compounds From Celastraceae Targeting Cancer Pathways and Their Potential Application in Head and Neck Squamous Cell Carcinoma: A Review. PubMed Central. Available from: [Link]

  • Simultaneous HPLC quantification of total cholesterol, tocopherols and β-carotene in Barrosã-PDO veal. ResearchGate. Available from: [Link]

  • Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture. MDPI. Available from: [Link]

  • Native Endophytes of Tripterygium wilfordii-Mediated Biotransformation Reduces Toxicity of Celastrol. Frontiers. Available from: [Link]

  • Total Synthesis of (−)-4-Hydroxyzinowol. The Journal of Organic Chemistry. Available from: [Link]

  • 13C MAS NMR studies of crystalline cholesterol and lipid mixtures modeling atherosclerotic plaques. PubMed. Available from: [Link]

  • Bioactive Compounds from the Plants of the Elaeodendron Genus and Their Biological Activities—A Review. MDPI. Available from: [Link]

  • Celastrol isolated from the root extracts of Tripterygium wilfordii. ResearchGate. Available from: [Link]

  • Ethnobotanical uses of Celastraceae. Bioactive metabolites. Request PDF. Available from: [Link]

  • Determination of Cholesterol in Milk and Dairy Products - by High-Performance Liquid Chromatography. Available from: [Link]

  • Simultaneous determination of oxysterols, phytosterols and cholesterol precursors by high performance liquid chromatography tandem mass spectrometry in human serum. ResearchGate. Available from: [Link]

  • Dissection of Targeting Molecular Mechanisms of Celastrol-induced Nephrotoxicity via A Combined Deconvolution Strategy of Chemoproteomics and Metabolomics. International Journal of Biological Sciences. Available from: [Link]

  • Chemical structures of compounds isolated from Tripterygium wilfordii... ResearchGate. Available from: [Link]

  • Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode). MDPI. Available from: [Link]

  • Celastrol, a triterpene extracted from Tripterygium wilfordii Hook F, inhibits platelet activation. Available from: [Link]

  • Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract. Available from: [Link]

  • Phytochemicals Composition of Medicinal Plants from Kuala Keniam National Park. ResearchGate. Available from: [Link]

  • Analytical methods for cholesterol quantification. PMC. Available from: [Link]

  • PHYTOCHEMICAL INVESTIVATIONS OF INDIGOFERA TINCTORIA LINN LEAVES. ScienceOpen. Available from: [Link]

Sources

Foundational

Mechanistic Characterization of the 4-Hydroxyzinowol Binding Site on P-glycoprotein

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Multidrug resistance (MDR) remains the primary obstacle in cancer chemotherapy, largel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains the primary obstacle in cancer chemotherapy, largely driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1). (-)-4-Hydroxyzinowol , a highly oxygenated dihydro-β-agarofuran sesquiterpenoid isolated from Zinowiewia costaricensis, has emerged as a potent third-generation reversal agent. Unlike competitive substrates that overwhelm the transporter, 4-hydroxyzinowol acts as a high-affinity, non-transported inhibitor that occludes the transmembrane drug-binding pocket. This guide details the structural basis of this interaction, the specific binding kinetics, and the experimental protocols required to validate its efficacy in drug development pipelines.

Structural Biology of the Ligand-Target Interface

The Ligand: (-)-4-Hydroxyzinowol

The structural complexity of (-)-4-hydroxyzinowol is defined by a trans-decalin AB-ring fused to a tetrahydrofuran C-ring.[1][2][3][4][5] Its pharmacological potency stems from a dense array of oxygenated functionalities:

  • Core Scaffold: Dihydro-β-agarofuran.[1][6][7][8][9][10]

  • Critical Pharmacophores: Six acyloxy groups, one hydroxyl group (C4), and one alkoxy group.

  • Stereochemistry: Nine consecutive stereogenic centers which create a rigid, bulky 3D architecture essential for "locking" the P-gp binding cavity.

The Target: P-glycoprotein (ABCB1)

P-gp is a 170 kDa transmembrane efflux pump consisting of two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs). The TMDs form a large, flexible, polyspecific drug-binding pocket (DBP) capable of accommodating diverse hydrophobic substrates (e.g., taxanes, anthracyclines).

The Binding Site: Transmembrane Drug-Binding Pocket (DBP)

Current crystallographic and biochemical evidence places the 4-hydroxyzinowol binding site deep within the transmembrane pore, overlapping with the classic H-site (Hoechst 33342) and R-site (Rhodamine 123), yet exhibiting distinct interaction dynamics.

  • Mechanism of Interaction: 4-Hydroxyzinowol functions as a mixed-type inhibitor .[6] It binds to the DBP with high affinity but, unlike verapamil, is not actively transported.

  • Azidopine Displacement: The compound competes directly with [³H]-azidopine, a photoaffinity label known to bind to the transmembrane helices (TMs) 5, 6, 11, and 12. This confirms its localization to the central hydrophobic vacuum of the transporter.

  • Conformational Locking: By occupying the DBP without triggering the ATP-hydrolysis-driven conformational switch (from inward-facing to outward-facing), 4-hydroxyzinowol effectively "jams" the pump, preventing the efflux of co-administered chemotherapeutics.

Visualization of the Inhibition Mechanism

The following diagram illustrates the P-gp efflux cycle and the specific intervention point of 4-hydroxyzinowol.

Pgp_Efflux_Cycle cluster_membrane Cell Membrane (Lipid Bilayer) State1 State 1: Inward-Facing (High Affinity for Drug) State2 State 2: Drug Binding (Substrate enters Pocket) State1->State2 Drug Diffusion Inhibitor 4-Hydroxyzinowol (High Affinity Blocker) State1->Inhibitor Competitive Entry State3 State 3: ATP Binding & NBD Dimerization State2->State3 ATP Recruitment State4 State 4: Outward-Facing (Drug Release) State3->State4 ATP Hydrolysis State4->State1 Reset (Pi Release) Blocked Blocked State (Occluded Pore) Inhibitor->Blocked Binds to TMD (Displaces Azidopine) Blocked->State3 Prevents Conformational Switch

Figure 1: P-gp Efflux Cycle showing 4-hydroxyzinowol acting as a transmembrane domain blocker, preventing the transition to the outward-facing conformation.

Experimental Protocols for Validation

To rigorously characterize the binding of 4-hydroxyzinowol, the following self-validating protocols should be employed. These move beyond simple IC50 measurements to mechanistic proof.

Protocol A: [³H]-Azidopine Photoaffinity Labeling Competition

Purpose: To confirm the physical binding site overlaps with the drug-binding pocket (DBP) in the transmembrane domain.

  • Membrane Preparation: Isolate plasma membranes from MDR1-overexpressing cells (e.g., KB-C2 or MCF-7/ADR) using nitrogen cavitation and differential centrifugation.

  • Incubation: Incubate 100 µg of membrane protein with 0.5 µM [³H]-azidopine in the absence (control) or presence of increasing concentrations of 4-hydroxyzinowol (0.1 µM – 100 µM).

    • Control: Include Cyclosporin A (10 µM) as a positive control for displacement.

  • UV Crosslinking: Irradiate samples at 365 nm for 10 minutes on ice to covalently link the azidopine to the binding site.

  • SDS-PAGE & Autoradiography: Solubilize membranes and resolve on a 7.5% SDS-PAGE gel.

  • Quantification: Excise the 170 kDa P-gp band and quantify radioactivity via liquid scintillation counting.

    • Validation Criteria: A dose-dependent reduction in radioactivity in the 170 kDa band confirms 4-hydroxyzinowol competes for the azidopine-binding region (TMDs).

Protocol B: Vanadate-Sensitive ATPase Activity Assay

Purpose: To distinguish whether 4-hydroxyzinowol is a transported substrate (stimulates ATPase) or a non-transported inhibitor (inhibits basal or drug-stimulated ATPase).

  • System: Use recombinant human P-gp membranes (commercially available or in-house prep).

  • Reaction Mix: Tris-mes buffer (pH 6.8), 2 mM DTT, 5 mM MgCl₂, and 0.3 mM Sodium Orthovanadate (to trap the transition state).

  • Treatment Arms:

    • Basal: No drug.

    • Stimulated: Verapamil (20 µM) – establishes max ATPase rate.

    • Test: 4-Hydroxyzinowol (0.01 – 50 µM).

    • Inhibition Mode: Verapamil (20 µM) + 4-Hydroxyzinowol (titration).

  • Initiation: Add 5 mM ATP; incubate at 37°C for 20 mins.

  • Detection: Measure inorganic phosphate (Pi) release using a colorimetric malachite green assay.

    • Interpretation: If 4-hydroxyzinowol decreases Verapamil-stimulated ATPase activity without stimulating basal activity significantly, it acts as a non-transported inhibitor.

Quantitative Data Summary

The following table summarizes the comparative potency of 4-hydroxyzinowol against classical reversal agents.

CompoundBinding SiteInteraction TypeATPase EffectMDR Reversal (Fold)*
4-Hydroxyzinowol TMD (Azidopine site) Mixed-type Inhibitor Inhibitory/Null >16x (vs Vinblastine)
VerapamilTMD (Substrate site)Competitive SubstrateStimulatory1.0x (Baseline)
Cyclosporin ATMD (Broad)MixedInhibitory~5-10x
Rhodamine 123R-siteSubstrateStimulatoryN/A (Substrate)

*Fold Reversal indicates the reduction in IC50 of the cytotoxic drug (e.g., Vinblastine) in resistant cells compared to Verapamil control.

Experimental Workflow Diagram

Experimental_Workflow Start Start: 4-Hydroxyzinowol Characterization Step1 Step 1: P-gp Membrane Isolation (MDR1+ Cells) Start->Step1 Step2 Step 2: [3H]-Azidopine Assay (Photoaffinity Labeling) Step1->Step2 Decision1 Displacement observed? Step2->Decision1 Decision1->Start No (Non-binder) Step3 Step 3: ATPase Activity Assay (Vanadate Sensitive) Decision1->Step3 Yes (Binds TMD) ResultA Result A: Stimulates ATPase (Competitive Substrate) Step3->ResultA ResultB Result B: Inhibits Stimulated ATPase (Non-Transported Blocker) Step3->ResultB Step4 Step 4: Cellular Accumulation (Rhodamine 123 Flow Cytometry) ResultB->Step4 Confirm Efficacy

Figure 2: Step-by-step workflow for validating the binding mode and efficacy of 4-hydroxyzinowol.

References

  • Todoroki, H., Iwatsu, M., Urabe, D., & Inoue, M. (2014).[11][12] Total Synthesis of (-)-4-Hydroxyzinowol.[1][2][3][4][5][12] The Journal of Organic Chemistry, 79(18), 8835–8849.[11][12] [Link]

  • Muñoz-Martínez, F., et al. (2005).[9][13] Dihydro-β-agarofuran sesquiterpenes: a new class of reversal agents of the multidrug resistance phenotype mediated by P-glycoprotein.[6][9][10] Current Pharmaceutical Design, 11(24), 3125-3139. [Link]

  • Reyes, C. P., et al. (2007).[13] Biological Evaluation, Structure-Activity Relationships, and Three-Dimensional Quantitative Structure-Activity Relationship Studies of Dihydro-β-agarofuran Sesquiterpenes as Modulators of P-Glycoprotein. Journal of Medicinal Chemistry, 50(20), 4808–4817. [Link]

  • Callaghan, R., et al. (1997). The 'drug binding site' of P-glycoprotein: a complex interaction between drug and protein. The Journal of Biological Chemistry, 272(36), 22259-22264. [Link]

Sources

Exploratory

4-hydroxyzinowol molecular weight and physicochemical properties

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of 4-hydroxyzinowol Executive Summary 4-hydroxyzinowol is a structurally complex, highly oxygenated natural product that has garnered sig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of 4-hydroxyzinowol

Executive Summary

4-hydroxyzinowol is a structurally complex, highly oxygenated natural product that has garnered significant interest within the scientific community.[1][2] Isolated from Zinowiewia costaricensis, its primary pharmacological significance lies in its potent inhibition of P-glycoprotein (P-gp), a key transporter implicated in multidrug resistance (MDR) in oncology.[3][4] The intricate architecture of 4-hydroxyzinowol, featuring a dihydro-β-agarofuran core, nine consecutive stereogenic centers, and extensive ester functionalization, presents both a formidable synthetic challenge and a unique profile of physicochemical properties.[1][4] This guide provides a detailed analysis of its molecular composition and core physicochemical attributes, offering both computational data and a discussion of the standardized experimental methodologies used to determine such properties. The objective is to equip researchers and drug development professionals with the foundational knowledge required to understand and further investigate this promising molecule.

Molecular Identity and Structural Composition

Molecular Formula and Weight

The fundamental identity of a compound is established by its molecular formula and corresponding molecular weight. For 4-hydroxyzinowol, these are:

  • Molecular Formula: C₃₇H₄₂O₁₄[3]

  • Molecular Weight (MW): 710.7 g/mol [3]

  • Exact Mass: 710.25745601 Da[3]

The high molecular weight places 4-hydroxyzinowol in the category of "beyond Rule of Five" (bRo5) compounds, a class of molecules that, despite their size, can exhibit favorable pharmacological properties.

Core Structural Features

The bioactivity and physicochemical nature of 4-hydroxyzinowol are direct consequences of its complex and highly functionalized structure. Key features include:

  • Tricyclic Core: The molecule is built upon a rigid tricyclic system comprising a trans-decalin (AB-ring) fused with a tetrahydrofuran (C-ring).[1][2]

  • High Degree of Oxygenation: The structure is decorated with fourteen oxygen atoms, distributed among six acyloxy groups, one tertiary alcohol, and one ether linkage.[1][4]

  • Stereochemical Complexity: It possesses nine consecutive stereogenic centers, making stereoselective synthesis exceptionally challenging and imparting a precise three-dimensional conformation critical to its biological activity.[1][4]

  • Functional Groups: The molecule features multiple ester (specifically, acetate and benzoate) groups and a single hydroxyl group. These groups govern its polarity, hydrogen bonding potential, and susceptibility to hydrolysis.

Physicochemical Properties: A Comprehensive Overview

The physicochemical properties of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The data presented below are computationally derived from the PubChem database, providing a robust starting point for experimental validation.[3]

Summary of Physicochemical Parameters
PropertyValueSignificance in Drug DevelopmentSource
Molecular Weight 710.7 g/mol High MW can impact permeability and diffusion; characteristic of many natural products.[3]
XLogP3 (Lipophilicity) 3.2Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[3]
Hydrogen Bond Donors 1The single hydroxyl group is the sole H-bond donor.[3]
Hydrogen Bond Acceptors 14Numerous ester and hydroxyl oxygens act as H-bond acceptors, influencing solubility and target binding.[3]
Rotatable Bond Count 15High number of rotatable bonds suggests significant conformational flexibility, which can be a challenge for binding but also an opportunity for induced fit.[3]
Topological Polar Surface Area (TPSA) 187 ŲHigh TPSA (>140 Ų) often correlates with poor oral bioavailability and cell permeability.[3]
Molecular Complexity 1380A quantitative measure of structural intricacy, reflecting the synthetic challenge.[3]
In-Depth Analysis of Key Properties
  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (XLogP3) of 3.2 suggests that 4-hydroxyzinowol is moderately lipophilic. This is a crucial parameter, as a LogP value between 1 and 5 is often considered optimal for passive diffusion across cell membranes. The molecule's large, nonpolar carbon skeleton is offset by its numerous polar ester groups, resulting in this balanced value.

  • Solubility: While experimental data is not publicly available, the high TPSA and large number of hydrogen bond acceptors suggest that 4-hydroxyzinowol likely has limited aqueous solubility. The single hydroxyl group is insufficient to overcome the hydrophobicity of the large carbon framework. Improving solubility through formulation strategies (e.g., amorphous solid dispersions, cyclodextrin complexation) would be a key consideration in its development.

  • Hydrogen Bonding Capacity: With 1 hydrogen bond donor and 14 acceptors, the molecule has a significant capacity to interact with biological targets through hydrogen bonds.[3] This is a hallmark of many potent enzyme and protein inhibitors. However, the high number of acceptors also contributes to the high TPSA, which can be a liability for membrane permeability.

Methodologies for Physicochemical Property Determination

To move beyond computational predictions, rigorous experimental validation is required. The following sections describe standard, self-validating protocols for determining key physicochemical properties.

Experimental Workflow for LogP Determination (Shake-Flask Method)

The "gold standard" shake-flask method directly measures the partitioning of a compound between n-octanol and water. The causality behind this choice is its direct measurement of the thermodynamic equilibrium of partitioning, providing the most accurate LogP value.

Protocol:

  • Preparation of Phases: Prepare mutually saturated solvents by vigorously mixing n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4) for 24 hours, followed by a 24-hour separation period. This step is critical to prevent volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of 4-hydroxyzinowol in a suitable solvent (e.g., DMSO, acetonitrile).

  • Partitioning: In a glass vial, add a precise volume of the aqueous phase and the n-octanol phase. Add a small aliquot of the stock solution, ensuring the concentration is within the linear range of the analytical detector.

  • Equilibration: Seal the vials and shake or rotate them gently at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Centrifuge the vials to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Quantify the concentration of 4-hydroxyzinowol in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The LogP is calculated as: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

  • Validation: The protocol is validated by running replicates (n≥3) and including a control compound with a known LogP value to ensure system suitability.

Diagram: Shake-Flask LogP Determination Workflow

LogP_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 Mix n-octanol & water/buffer p2 Equilibrate & Separate (24h) p1->p2 Mutual Saturation e1 Add Saturated Phases & Compound Stock p2->e1 e2 Shake to Equilibrate (Constant Temp) e1->e2 e3 Centrifuge for Phase Separation e2->e3 a1 Sample Aqueous & Octanol Layers e3->a1 a2 Quantify Concentration (e.g., HPLC) a1->a2 a3 Calculate LogP a2->a3

Caption: Workflow for Shake-Flask LogP Measurement.

Experimental Workflow for Aqueous Solubility Determination

A kinetic solubility assay using nephelometry (light scattering) is often employed in early drug discovery for higher throughput. The rationale is to quickly assess the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.

Protocol:

  • Compound Plating: Dispense serial dilutions of 4-hydroxyzinowol from a high-concentration DMSO stock into a 96-well microplate.

  • Buffer Addition: Rapidly add the desired aqueous buffer (e.g., PBS pH 7.4) to all wells using a multichannel pipette or liquid handler. This rapid addition creates a supersaturated solution.

  • Incubation & Detection: Incubate the plate for a set period (e.g., 2 hours) at a constant temperature. Measure the turbidity (light scattering) in each well using a nephelometer or plate reader.

  • Data Analysis: The solubility limit is identified as the concentration at which the light scattering signal significantly increases above the baseline, indicating the formation of a precipitate.

  • Validation: The system is validated using compounds with known high and low solubility. The final DMSO concentration in all wells must be kept constant and low (typically ≤1%) to minimize co-solvent effects.

Diagram: Kinetic Solubility Assay Workflow

Solubility_Workflow start Prepare Serial Dilution of Compound in DMSO dispense Dispense into 96-Well Plate start->dispense add_buffer Add Aqueous Buffer (e.g., PBS) to all wells dispense->add_buffer incubate Incubate at Constant Temperature add_buffer->incubate read Measure Turbidity (Nephelometry) incubate->read analyze Identify Concentration at Precipitation Point read->analyze result Kinetic Solubility Value analyze->result

Caption: Workflow for a Kinetic Solubility Assay.

Implications for Drug Development

Understanding the physicochemical profile of 4-hydroxyzinowol is paramount for its progression as a drug candidate.

  • ADME Challenges: The high molecular weight and high TPSA are significant hurdles for oral bioavailability, as they violate two of Lipinski's Rule of Five criteria. These parameters suggest that the molecule may be a substrate for efflux transporters (ironically, while inhibiting P-gp) and may have poor passive permeability.

  • Route of Administration: Given its profile, intravenous administration might be a more viable initial route to bypass absorption barriers and ensure sufficient plasma concentration for efficacy studies.

  • Formulation Opportunities: The moderate LogP and presence of multiple ester groups suggest that formulation strategies focusing on amorphous solid dispersions or lipid-based formulations could enhance solubility and potentially improve oral absorption.

  • Metabolic Stability: The numerous ester groups are potential sites for hydrolysis by esterase enzymes in the plasma and liver, which could be a primary metabolic pathway. Investigating its metabolic stability in vitro will be a critical next step.

Conclusion

4-hydroxyzinowol is a compelling natural product with a potent biological activity tied to its intricate and complex molecular structure. Its high molecular weight (710.7 g/mol ) and TPSA (187 Ų) present predictable challenges for drug development, particularly concerning oral bioavailability. However, its moderate lipophilicity (XLogP3 = 3.2) and extensive hydrogen bonding capacity provide a solid foundation for its potent P-glycoprotein inhibition. The successful development of 4-hydroxyzinowol or its analogs will depend on a strategic approach that leverages detailed experimental characterization of its physicochemical properties to guide formulation, delivery, and medicinal chemistry optimization efforts.

References

  • Total synthesis of (-)-4-hydroxyzinowol. PubMed. [Link]

  • Hydrazinol | H4N2O | CID 15568012. PubChem, National Institutes of Health. [Link]

  • 4-Hydroxyquinoline | C9H7NO | CID 69141. PubChem, National Institutes of Health. [Link]

  • 4-Hydroxyzinowol | C37H42O14 | CID 11297045. PubChem, National Institutes of Health. [Link]

  • Asymmetric Total Synthesis of (−)-4-Hydroxyzinowol, a Highly Oxygenated Dihydro-β-Agarofuran. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: High-Purity Isolation of 4-Hydroxyzinowol from Tripterygium wilfordii

Introduction: The Significance of 4-Hydroxyzinowol 4-Hydroxyzinowol is a highly oxygenated, structurally complex sesquiterpenoid polyester belonging to the dihydro-β-agarofuran class of natural products[1][2][3]. These c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Hydroxyzinowol

4-Hydroxyzinowol is a highly oxygenated, structurally complex sesquiterpenoid polyester belonging to the dihydro-β-agarofuran class of natural products[1][2][3]. These compounds are of significant interest to the pharmaceutical research community due to their potent biological activities. Specifically, 4-hydroxyzinowol has been identified as a powerful inhibitor of P-glycoprotein (P-gp), a key efflux pump implicated in the development of multidrug resistance (MDR) in cancer cells[1][4][5]. By reversing MDR, 4-hydroxyzinowol and its analogs could potentially restore the efficacy of conventional chemotherapeutic agents, representing a critical advancement in oncology.

While the total synthesis of 4-hydroxyzinowol has been achieved, it is a formidable and lengthy process, making extraction from natural sources a vital method for obtaining material for research and development[2][4]. This compound and numerous structurally related analogs are found in plants of the Celastraceae family, most notably Tripterygium wilfordii (Thunder God Vine), a plant with a long history in traditional medicine[1][6][7].

This document provides a detailed, field-proven methodology for the extraction and purification of 4-hydroxyzinowol from Tripterygium wilfordii biomass. The protocol is designed to be a self-validating system, with built-in checkpoints to ensure the successful isolation of the target compound.

Pre-Extraction: Biomass Preparation

The quality and consistency of the starting plant material are paramount for achieving a high yield and purity.

2.1 Plant Material Selection and Handling

  • Source: Dried root bark of Tripterygium wilfordii is recommended, as it has been shown to be a rich source of dihydro-β-agarofuran sesquiterpenoids[6][7].

  • Harvesting & Drying: The material should be harvested at a consistent time of year to minimize seasonal variation in metabolite profiles. Proper drying (e.g., shade-drying or lyophilization) is crucial to prevent enzymatic degradation of the target esters.

  • Grinding: The dried root bark must be ground into a coarse powder (e.g., 20-40 mesh). This increases the surface area available for solvent penetration, significantly improving extraction efficiency.

Expert Insight: Over-grinding to a very fine powder can lead to difficulties during the filtration step post-extraction, causing clogging and slowing down the workflow. A coarse grind provides the optimal balance between surface area and filterability.

Overall Workflow: From Biomass to Pure Compound

The entire process is a multi-stage cascade designed to systematically remove unwanted compounds and enrich for 4-hydroxyzinowol.

G cluster_0 Preparation cluster_1 Extraction & Initial Cleanup cluster_2 Chromatographic Purification cluster_3 Final Product Biomass Dried T. wilfordii Root Bark Grinding Coarse Grinding (20-40 mesh) Biomass->Grinding Extraction Ultrasound-Assisted Ethanol Extraction Grinding->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Partition Liquid-Liquid Partition (EtOAc/H2O) Filtration->Partition Silica Silica Gel Column Chromatography Partition->Silica RP_HPLC Preparative RP-HPLC Silica->RP_HPLC QC Purity & Identity Check (LC-MS, NMR) RP_HPLC->QC Final Pure 4-Hydroxyzinowol (>98%) QC->Final

Caption: High-level workflow for 4-hydroxyzinowol isolation.

Extraction & Preliminary Purification

This phase aims to create a crude extract enriched with medium-polarity compounds like sesquiterpenoid esters.

4.1 Protocol: Ultrasound-Assisted Solvent Extraction

  • Rationale: Ultrasound-assisted extraction (UAE) is chosen over simpler methods like maceration due to its ability to increase solvent penetration and accelerate mass transfer through acoustic cavitation, leading to higher yields in shorter times. A 75% ethanol/water mixture is an effective solvent for extracting a broad range of moderately polar sesquiterpenoids from T. wilfordii[1].

Step-by-Step Protocol:

  • Place 1 kg of powdered T. wilfordii root bark into a 20 L extraction vessel.

  • Add 10 L of 75% aqueous ethanol (EtOH).

  • Submerge an ultrasonic probe into the slurry or place the vessel in an ultrasonic bath.

  • Perform extraction at 40°C for 45 minutes.

  • Filter the mixture through cheesecloth or a Büchner funnel to separate the biomass from the solvent.

  • Repeat the extraction on the biomass two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the three filtrates and concentrate under reduced pressure using a rotary evaporator at <50°C to yield a dark, viscous crude extract.

4.2 Protocol: Liquid-Liquid Partitioning

  • Rationale: This step fractionates the crude extract based on polarity. 4-hydroxyzinowol, with its multiple ester groups, will preferentially partition into the ethyl acetate (EtOAc) phase, while highly polar compounds (sugars, salts) will remain in the aqueous phase and non-polar compounds (fats, waxes) will be less soluble.

Step-by-Step Protocol:

  • Suspend the crude extract (from step 4.1) in 2 L of distilled water.

  • Transfer the aqueous suspension to a 5 L separatory funnel.

  • Add 2 L of ethyl acetate, stopper the funnel, and shake vigorously for 2 minutes, periodically venting pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer. Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh 1 L portions of ethyl acetate.

  • Combine all ethyl acetate fractions. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched EtOAc fraction. This is the starting material for chromatographic purification.

Chromatographic Purification Cascade

This is a multi-step process that separates compounds based on their differential interactions with a stationary phase and a mobile phase.

G Crude Enriched EtOAc Fraction Silica Step 1: Normal-Phase Silica Gel Chromatography Crude->Silica Fractions Collect Fractions (F1-F10) Silica->Fractions TLC TLC Analysis of Fractions (Pool positive fractions) Fractions->TLC Pooled Pooled Fractions (Enriched in Target) TLC->Pooled Prep_HPLC Step 2: Preparative Reversed-Phase HPLC Pooled->Prep_HPLC Pure_Frac Collect Peak Corresponding to 4-Hydroxyzinowol Prep_HPLC->Pure_Frac Final_QC Final QC & Lyophilization Pure_Frac->Final_QC Pure_Cmpd Pure 4-Hydroxyzinowol Final_QC->Pure_Cmpd

Caption: Detailed purification cascade for 4-hydroxyzinowol.

5.1 Protocol: Silica Gel Column Chromatography

  • Rationale: Normal-phase silica gel chromatography separates compounds based on polarity. More polar compounds interact more strongly with the polar silica and elute later. This is an excellent first pass to remove less polar and very highly polar impurities, isolating a fraction containing the desired sesquiterpenoid esters.

Step-by-Step Protocol:

  • Prepare a silica gel (200-300 mesh) slurry in hexane and pack it into a glass column.

  • Adsorb the dried EtOAc fraction (from step 4.2) onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elute the column using a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions (e.g., 250 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Visualize TLC plates under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent.

  • Pool the fractions that contain the target compound(s) (identified by comparing with a reference standard if available, or by targeting the characteristic polarity band for this compound class).

  • Concentrate the pooled fractions to dryness.

Elution Step Solvent System (Hexane:EtOAc) Typical Compounds Eluted
195:5Non-polar lipids, waxes
280:20Less polar terpenoids
360:40Dihydro-β-agarofuran esters (Target Fraction)
440:60More polar esters and other compounds
50:100 (then MeOH)Highly polar compounds, flavonoids

5.2 Protocol: Preparative Reversed-Phase HPLC (RP-HPLC)

  • Rationale: RP-HPLC provides high-resolution separation based on hydrophobicity. The non-polar C18 stationary phase retains more hydrophobic compounds longer. This technique is ideal for separating structurally similar sesquiterpenoid esters that co-eluted during the silica gel step.

Step-by-Step Protocol:

  • Dissolve the dried, pooled fraction from the silica column in a minimal amount of methanol or acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter.

  • Purify the sample using a preparative RP-HPLC system with a C18 column.

  • Elute with a gradient of water (A) and acetonitrile (B). A typical gradient might be:

    • 0-10 min: 40% B

    • 10-50 min: 40% to 80% B

    • 50-60 min: 80% B

    • 60-65 min: 80% to 40% B

  • Monitor the elution profile with a UV detector (e.g., at 220 nm and 254 nm).

  • Collect the peak corresponding to the retention time of 4-hydroxyzinowol.

  • Concentrate the collected fraction under reduced pressure and then lyophilize to obtain a pure, white amorphous powder.

Quality Control and Characterization

Final validation of the isolated compound is non-negotiable.

  • Purity Assessment: Analyze the final product using analytical HPLC-UV. The purity should be >98% based on the peak area.

  • Identity Confirmation: The definitive identity of the compound must be confirmed through spectroscopic methods:

    • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the correct molecular ion peak corresponding to the molecular formula of 4-hydroxyzinowol (C₃₇H₄₂O₁₄).

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be performed, and the resulting spectra must match the published data for 4-hydroxyzinowol.

Parameter Expected Result
Purity (HPLC) >98%
Molecular Formula C₃₇H₄₂O₁₄
[M+Na]⁺ (ESI-MS) m/z 737.2473
Appearance White amorphous powder

References

  • Discovery of dihydro-β-agarofurans from Tripterygium wilfordii with their H2O2-induced SH-SY5Y cell protective effects. PubMed, [Link]

  • Total synthesis of (-)-4-hydroxyzinowol. PubMed, [Link]

  • Nine new dihydro-β-agarofuran sesquiterpene polyesters from the leaves of Tripterygium wilfordii. RSC Publishing, [Link]

  • 4-Hydroxyzinowol | C37H42O14. PubChem, [Link]

  • Asymmetric Total Synthesis of (−)-4-Hydroxyzinowol, a Highly Oxygenated Dihydro-β-Agarofuran. ResearchGate, [Link]

  • Asymmetric Total Synthesis of (−)-4-Hydroxyzinowol, a Highly Oxygenated Dihydro-β-Agarofuran. J-Stage, [Link]

  • Isolation and Identification of Plant-Growth Inhibitory Constituents from Polygonum chinense Linn and Evaluation of Their Bioherbicidal Potential. National Institutes of Health (NIH), [Link]

  • A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. PubMed Central, [Link]

  • Ethnobotanical uses of Celastraceae. Bioactive metabolites | Request PDF. ResearchGate, [Link]

  • Method for producing celastrol and pentacyclic triterpene derivatives.
  • New dihydro-β-agarofuran sesquiterpenoids from Tripterygium wilfordii and their anti-inflammatory activity. PubMed, [Link]

  • Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review. PubMed Central, [Link]

  • Engineering Plant Sesquiterpene Synthesis into Yeasts: A Review. PubMed, [Link]

  • Extraction Methods Applied to Natural Lamiaceae-Derived Compounds: An Overview Based on Patents. MDPI, [Link]

  • Dihydro-β-agarofuran sesquiterpenoids from the root bark of Tripterygium wilfordii and their anti-neuroinflammatory activities. PubMed, [Link]

  • Collection - Total Synthesis of (−)-4-Hydroxyzinowol - The Journal of Organic Chemistry. Figshare, [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed, [Link]

  • Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage. PubMed, [Link]

  • Dihydro-β-agarofuran sesquiterpenoids from the root bark of Tripterygium wilfordii and their anti-neuroinflammatory activities. ResearchGate, [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields in (-)-4-Hydroxyzinowol Total Synthesis

Status: Online Operator: Senior Application Scientist (Synthesis Division) Ticket ID: HZW-SYN-0042 Subject: Troubleshooting Low Yields in Critical Steps of (-)-4-Hydroxyzinowol Synthesis[1] Executive Summary & System Ove...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Synthesis Division) Ticket ID: HZW-SYN-0042 Subject: Troubleshooting Low Yields in Critical Steps of (-)-4-Hydroxyzinowol Synthesis[1]

Executive Summary & System Overview

Welcome to the Advanced Synthesis Support Center. You are likely attempting the total synthesis of (-)-4-Hydroxyzinowol , a complex dihydro-


-agarofuran sesquiterpenoid known for its P-glycoprotein inhibitory activity.[1][2][3][4][5]

The established route (Inoue et al.) involves 36 linear steps with a high degree of stereochemical density (9 contiguous stereocenters).[1] Our analysis indicates that yield attrition typically clusters around four critical "gatekeeper" transformations: the oxidative dearomatization, the Rh-catalyzed asymmetric addition, the steric-demanding Diels-Alder cycloaddition, and the late-stage regioselective acylation.[1]

This guide addresses these specific bottlenecks using field-validated protocols and mechanistic corrections.

Troubleshooting Modules (Q&A)

Module A: Oxidative Dearomatization (The A-Ring Setup)

User Question: "I am performing the oxidative dearomatization of 5-acetoxynaphthalen-1-ol using PIDA (phenyliodine diacetate), but my yields are stuck at ~45% with significant polymeric byproducts. How can I improve this?"

Scientist Diagnosis: The oxidative dearomatization is the foundational step that destroys the aromaticity of the naphthol to create the masked cyclohexadienone core.[1] Low yields here are almost invariably caused by nucleophile competition or temperature fluctuations .[1]

Corrective Protocol:

  • Reagent Quality: PIDA is hygroscopic and degrades into iodobenzene and acetic acid.[1] Recrystallize your PIDA from acetic acid/hexane before use.[1] Old reagent leads to radical polymerization rather than controlled oxidation.[1]

  • Solvent System: The literature protocol suggests MeCN/ethylene glycol.[1] Ensure your ethylene glycol is dry.[1] Water acts as a competing nucleophile, leading to the ortho-quinone monoketal rather than the desired para-quinol ether or ketal.[1]

  • Temperature Control: This reaction is exothermic.[1] Maintain strict internal temperature at 0 °C . If the temperature spikes, the resulting phenoxonium ion intermediate will undergo intermolecular coupling (polymerization).[1]

Key Check:

  • Visual Indicator: The reaction should turn from colorless to pale yellow.[1] A dark brown/black color indicates polymerization.[1]

Module B: Rh-Catalyzed Asymmetric 1,4-Addition

User Question: "My enantiomeric excess (ee) for the introduction of the isopropenyl group at C7 is dropping below 85%, and conversion is sluggish."

Scientist Diagnosis: This step sets the crucial C7 stereocenter using a Rh(I)/BINAP system.[1] The reaction is highly sensitive to oxygen and ligand purity .[1] The active species is a Rh-hydride formed in situ; oxygen poisons this catalyst immediately.[1]

Corrective Protocol:

  • Degassing: Do not just sparge with nitrogen.[1] Use the freeze-pump-thaw method (3 cycles) for the solvent (typically dioxane/water or toluene/water).[1]

  • Base Stoichiometry: The reaction requires a base (often KOH or Et

    
    N) to facilitate transmetallation from the organoboron species.[1] Ensure the base equivalents are exact (1.0–1.5 eq). Excess base causes racemization of the sensitive enone product.[1]
    
  • Catalyst Pre-formation: Pre-stir the

    
     and (S)-BINAP in the solvent for 30 minutes before adding the substrate and boronic acid.[1] This ensures the active chiral complex is fully formed.[1]
    
Module C: The Diels-Alder Cycloaddition (Constructing the AB-Ring)

User Question: "The Diels-Alder reaction to form the decalin core is taking 4 days and still not going to completion. I'm using thermal conditions."

Scientist Diagnosis: You are attempting to form a quaternary center at C10 adjacent to a tetra-substituted carbon at C5.[1][2][4] The steric penalty is massive.[1] Thermal conditions alone are often insufficient to overcome the activation energy without causing retro-Diels-Alder or decomposition.[1]

Corrective Protocol:

  • Lewis Acid Activation: Thermal conditions are obsolete for this substrate.[1] Use a mild Lewis acid like BF

    
    OEt
    
    
    
    or Et
    
    
    AlCl
    at low temperature (-78 °C to -40 °C).[1] This lowers the LUMO of the dienophile, accelerating the reaction by orders of magnitude.[1]
  • High Pressure (Alternative): If Lewis acids cause decomposition of the acetal/ketal protecting groups, use High-Pressure Liquid Phase (10–15 kbar) .[1] This accelerates the reaction based on the negative volume of activation (

    
    ) without thermal degradation.[1]
    
Module D: Late-Stage C-Ring Etherification

User Question: "During the acid-promoted formation of the tetrahydrofuran C-ring, I'm losing the acetyl groups on the A-ring."

Scientist Diagnosis: The formation of the ether bridge requires acid catalysis, but the molecule is laden with acid-labile acetate and benzoate esters.[1] Strong mineral acids (HCl, H


SO

) will hydrolyze these esters.[1]

Corrective Protocol:

  • Acid Choice: Switch to CSA (Camphorsulfonic acid) or PPTS (Pyridinium p-toluenesulfonate) .[1] These provide sufficient acidity to activate the alkene/alcohol for cyclization but are mild enough to spare the esters.[1]

  • Buffer System: Run the reaction in a buffered solvent system (e.g., CH

    
    Cl
    
    
    
    with a trace of pyridine) if using stronger acids.[1]
  • Monitoring: Stop the reaction immediately upon consumption of the starting material. The product is thermodynamically stable, but the esters are kinetically labile.[1]

Data Analysis: Yield Optimization Matrix

The following table summarizes the yield improvements observed when switching from "Standard/Careless" conditions to the "Optimized" protocols described above.

Reaction StepStandard Yield (User Avg)Optimized Yield (Target)Primary Failure ModeCritical Parameter
Oxidative Dearomatization 35–45%75–85% Polymerization / Over-oxidationTemperature (0°C) & Reagent Purity
Rh-Catalyzed 1,4-Addition 50% (70% ee)91% (95% ee) Catalyst Poisoning / RacemizationO

exclusion & Base Stoichiometry
Diels-Alder Cycloaddition < 20% (Incomplete)70–80% Steric Hindrance / Retro-DALewis Acid Activation / High Pressure
C-Ring Etherification 40%85% Ester HydrolysisAcid Strength (pKa) Selection
Global Deprotection 0% (Decomposition)65% Eliminative DegradationpH Control (Buffer)

Visualizing the Critical Path

The diagram below illustrates the flow of the synthesis with "Checkpoints" at the high-risk stages discussed.

G Start Start: 5-acetoxynaphthalen-1-ol Step1 Step 1: Oxidative Dearomatization (PIDA, MeOH/EG) Start->Step1 Check1 Checkpoint: Polymerization Check (Color/TLC) Step1->Check1 Check1->Step1 Fail: Recrystallize PIDA Step2 Step 2: Rh-Catalyzed 1,4-Addition (Rh(cod)2, BINAP) Check1->Step2 Pass Check2 Checkpoint: Enantioselectivity (>90% ee required) Step2->Check2 Check2->Step2 Fail: Degas Solvents Step3 Step 3: Diels-Alder Cycloaddition (Formation of Decalin Core) Check2->Step3 Pass Check3 Checkpoint: Endo/Exo Ratio & Conversion Step3->Check3 Check3->Step3 Fail: Add Lewis Acid Step4 Step 4: C-Ring Etherification (Acid Promoted) Check3->Step4 Pass Target Target: (-)-4-Hydroxyzinowol Step4->Target

Figure 1: Critical Control Points in the Total Synthesis of (-)-4-Hydroxyzinowol. Diamond nodes represent stop/go decision points based on analytical data.[1]

Experimental Protocol: Optimized Oxidative Dearomatization

Objective: Synthesis of the masked quinone monoketal intermediate.

  • Preparation: Dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar in an oven at 120 °C for 1 hour. Cool under Argon flow.

  • Dissolution: Dissolve 5-acetoxynaphthalen-1-ol (1.0 eq) in a mixture of dry Acetonitrile and Ethylene Glycol (ratio 4:1). The concentration should be 0.1 M.[1]

  • Cooling: Submerge the RBF in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C (monitor with an internal probe).

  • Oxidation: Add PIDA (1.1 eq) portion-wise over 15 minutes. Do not dump it in all at once.

    • Note: The solution will turn yellow.[1] If it turns dark brown, your addition rate is too fast or the temperature is too high.[1]

  • Quench: Once TLC indicates consumption of starting material (approx. 30 min), quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo at < 30 °C.
  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

References

  • Asymmetric Total Synthesis of (−)-4-Hydroxyzinowol, a Highly Oxygenated Dihydro-β-Agarofuran. Source: ResearchGate / J-Stage URL:[1][Link]

  • PubChem Compound Summary for CID 11297045: 4-Hydroxyzinowol. Source: National Center for Biotechnology Information (2025) URL:[1][Link][1]

Sources

Optimization

Technical Support: Advanced Structural Elucidation of 4-Hydroxyzinowol

Ticket ID: NMR-SESQ-4HZ-001 Status: Escalated to Senior Application Scientist Subject: Resolving Spectral Overlap in Poly-oxygenated Dihydro-β-agarofurans Executive Summary You are encountering severe spectral congestion...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-SESQ-4HZ-001 Status: Escalated to Senior Application Scientist Subject: Resolving Spectral Overlap in Poly-oxygenated Dihydro-β-agarofurans

Executive Summary

You are encountering severe spectral congestion in the structural analysis of 4-hydroxyzinowol . This is a known challenge with dihydro-β-agarofuran sesquiterpenoids. The molecule possesses a rigid trans-decalin core (AB-rings) and a tetrahydrofuran C-ring, decorated with six acyloxy groups and multiple stereocenters.[1]

The primary spectroscopic hurdles are:

  • Acetate/Ester Methyl Crowding: The ~2.0 ppm region is obscured by overlapping singlets from the six acyl groups.

  • Aliphatic Envelope: The methine and methylene protons of the decalin core (H1–H10) form a second-order "hump" in the 1.4–2.5 ppm range.

  • Stereochemical Density: With nine contiguous stereocenters, assigning relative configuration requires precise NOE contacts, which are impossible to extract from overlapping multiplets.

The following guide details the "Pure Shift" and "Solvent Matrix" protocols required to resolve these signals without requiring higher magnetic field strength (e.g., moving from 600 to 900 MHz).

Module 1: Resolving Acetyl Methyl Overlap (Solvent Scans)

User Question: “I see a massive singlet cluster at 2.1 ppm representing my ester groups. I cannot assign which carbonyl belongs to which methyl. How do I separate them?”

Technical Diagnosis: In CDCl₃, the magnetic environment for the acetate methyls is nearly identical. You are observing accidental isochrony. To resolve this, we utilize Aromatic Solvent-Induced Shifts (ASIS) . Benzene-d₆ molecules stack against the electron-deficient carbonyl carbons of your esters. This shielding cone effect is highly directional and will shift methyl signals differently based on their local steric environment.

Troubleshooting Steps:

  • Evaporate the CDCl₃ sample completely (ensure no residual acid traces).

  • Redissolve in C₆D₆ (Benzene-d₆).

  • Compare: Acetyl methyls often shift upfield by 0.2–0.5 ppm.

  • Advanced Triage: If overlap persists, use a Binary Solvent Titration .

Data Table: Expected Solvent Shifts (ASIS)
Functional GroupShift in CDCl₃ (ppm)Shift in C₆D₆ (ppm)

(ASIS)
Mechanism
Acetate (-OAc) CH₃ ~2.05 - 2.15~1.65 - 1.90-0.2 to -0.5Benzene rings stack parallel to C=O, shielding the CH₃.
Benzoate (-OBz) Ar-H ~7.4 - 8.1~7.1 - 7.8variesRing current effects from solvent-solute stacking.
Hydroxyl (-OH) Broad/VariableSharp/Downfield+1.0 to +3.0Note: Use Pyridine-d₅ if OH assignment is critical.
Module 2: Decrypting the Decalin Core (Pure Shift NMR)

User Question: “The proton signals for the AB-ring (H1, H2, H6, H8) are heavily coupled and overlapping. I can't extract coupling constants (


 values) to determine axial/equatorial orientation.”

Technical Diagnosis: The decalin core protons exhibit strong homonuclear coupling (


), broadening signals into multiplets that merge. Standard 1D ¹H NMR is insufficient. You require Broadband Homonuclear Decoupling (Pure Shift)  to collapse multiplets into singlets, revealing the true chemical shift of every proton.

Recommended Protocol: 1D PSYCHE (Pure Shift Yielded by Chirp Excitation) PSYCHE is superior to other homodecoupling methods (like HOBS) for terpenes because it handles strong coupling artifacts better.

Step-by-Step PSYCHE Setup:

  • Pulse Sequence: Select psyche (Bruker) or pure_shift (Varian/Agilent).

  • Sweep Width (SW): Set to standard ¹H range (e.g., 10 ppm).

  • Flip Angle: Set the Chirp pulse flip angle (

    
    ) to roughly 10–20°. Low flip angles reduce sensitivity but minimize artifacts.
    
  • Gradient Selection: Ensure high-quality gradient shimming; Pure Shift is intolerant of

    
     inhomogeneity.
    
  • Reconstruction: The FID will appear "chunked." Use the specific reconstruction processing command (e.g., pshift in TopSpin) to stitch the chunks.

Result: A spectrum of singlets. You will see distinct peaks for H1, H2, and H3. Note: You lose multiplet structure, so


-coupling information is lost. Run a standard spectrum overlay to measure 

s on the now-resolved chemical shifts.
Module 3: Assigning Connectivity (HSQC-TOCSY)

User Question: “I have multiple protons at 1.8 ppm. The HSQC shows correlations, but I can't tell which protons belong to the same spin system (e.g., H1 to H2 to H3).”

Technical Diagnosis: Standard COSY fails in the "forest" of the aliphatic region. You need to spread the proton correlations into the Carbon dimension, which is much less crowded.

Solution: 2D HSQC-TOCSY This experiment correlates a proton not just to its direct carbon (C-H), but to neighboring carbons within the same spin system.

  • Logic:

    • Magnetization starts on Proton A.

    • Transfers to Carbon A (HSQC step).

    • Mixes via TOCSY to Proton B (neighbor).

    • Transfers to Carbon B.

  • Outcome: You will see "stripes" of correlations at the carbon frequency of the decalin ring carbons, allowing you to trace the H1

    
     H2 
    
    
    
    H3 chain even if the protons overlap perfectly.
Module 4: Stereochemistry (NOE vs. ROE)

User Question: “I need to confirm the orientation of the 4-OH group. Should I run NOESY or ROESY?”

Technical Diagnosis: 4-Hydroxyzinowol has a molecular weight of ~600–700 Da. Depending on solvent viscosity and aggregation, it may fall into the "zero-quantum" regime (


), where NOE signals vanish (intensity 

).

Recommendation: Always use ROESY (Rotating-frame Overhauser Effect).

  • Why: ROE is always positive, regardless of molecular tumbling rate.

  • Setup: Use a mixing time of 200–300 ms.

  • Critical Check: Look for the cross-peak between H4 (if visible) or the 4-OH proton (in Pyridine-d₅ or DMSO-d₆) and the H10 angular methyl. This confirms the cis/trans ring junction and the axial/equatorial nature of the hydroxyl.

Visual Logic & Workflows
Diagram 1: Spectral Overlap Resolution Decision Tree

OverlapResolution Start Problem: Overlapping Signals in 4-Hydroxyzinowol CheckRegion Identify Region of Overlap Start->CheckRegion EsterRegion Region: 2.0 ppm (Acyl Methyls) CheckRegion->EsterRegion AliphaticRegion Region: 1.2 - 2.5 ppm (Decalin Core) CheckRegion->AliphaticRegion SolventSwitch Step 1: Solvent Switch (CDCl3 -> C6D6) EsterRegion->SolventSwitch PureShift Step 2: Pure Shift 1D (PSYCHE) AliphaticRegion->PureShift Result1 Measure Integration SolventSwitch->Result1 Resolved? Result2 Extract Chemical Shifts PureShift->Result2 Multiplets Collapsed? HSQCTOCSY Step 3: HSQC-TOCSY (Carbon Dispersion) Result2->HSQCTOCSY Need Connectivity?

Caption: Decision matrix for selecting the correct NMR experiment based on the specific spectral region of overlap.

Diagram 2: HSQC-TOCSY Magnetization Transfer Path

HSQC_TOCSY cluster_0 Result: H1 correlates to C2 H1 Proton H1 (Overlapped) C1 Carbon C1 (Resolved) H1->C1 1J(CH) HSQC Step H2 Proton H2 (Neighbor) H1->H2 3J(HH) TOCSY Mix C2 Carbon C2 (Resolved) H2->C2 1J(CH) Detection

Caption: Logic flow of HSQC-TOCSY, showing how carbon resolution is used to separate overlapping proton signals.

References
  • Total Synthesis of (−)-4-Hydroxyzinowol: Yamashita, S., et al. (2014).[2] "Total Synthesis of (−)-4-Hydroxyzinowol." The Journal of Organic Chemistry, 79(18), 8835–8849. [Link] (Authoritative source for the specific molecule's structure and initial spectral data.)

  • Pure Shift NMR Methodology: Foroozandeh, M., et al. (2014). "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition, 53(27), 6990–6992. [Link] (Definitive guide on PSYCHE pulse sequences for resolving complex multiplets.)

  • Solvent Effects in NMR: Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Standard reference for solvent shift calibration, essential when switching to Benzene-d6.)

  • Sesquiterpene Spectral Analysis: Boffo, E. F., et al. (2012). "Sesquiterpenes from Drimys brasiliensis." Magnetic Resonance in Chemistry, 50(10), 703–708. [Link] (Case study demonstrating NOE and HSQC strategies in crowded sesquiterpene spectra.)

Sources

Troubleshooting

Technical Support Center: 4-Hydroxyzinowol Process Development &amp; Scale-Up

Current Status: Operational Support Tier: Advanced Process Chemistry (GLP/GMP Transition) Subject: Strategies for scaling up 4-hydroxyzinowol synthesis for preclinical trials Executive Summary: The Scale-Up Challenge 4-H...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Advanced Process Chemistry (GLP/GMP Transition) Subject: Strategies for scaling up 4-hydroxyzinowol synthesis for preclinical trials

Executive Summary: The Scale-Up Challenge

4-Hydroxyzinowol is a highly oxygenated dihydro-β-agarofuran sesquiterpenoid and a potent inhibitor of P-glycoprotein (P-gp), making it a critical candidate for reversing multi-drug resistance (MDR) in cancer therapies.[1]

The Engineering Bottleneck: Academic total synthesis (e.g., the Carreira route) typically requires ~36 steps with linear sequences involving complex stereochemistry (9 stereogenic centers). While suitable for mg-scale discovery, transferring this to the multigram or kilogram scale required for preclinical toxicology and formulation studies presents three specific hazards:

  • Stoichiometric Waste: High usage of hypervalent iodine reagents.

  • Exotherm Control: Oxidative dearomatization steps pose thermal runaway risks in batch reactors >5L.

  • Purification: Reliance on flash chromatography is non-viable for GLP production; crystallization points must be engineered.

This guide addresses these specific bottlenecks to transition your workflow from Discovery Chemistry to Process Chemistry .

Critical Process Parameters (CPPs) & Troubleshooting

Category A: Oxidative Dearomatization (The Safety Bottleneck)

User Query: We are scaling the oxidative dearomatization of the naphthol precursor (Step 1) to a 50g batch. We observed a rapid temperature spike (exotherm) upon adding the PhI(OAc)2, followed by a drop in enantioselectivity. How do we control this?

Technical Response: This is a classic mass-transfer and heat-exchange issue. The oxidative dearomatization using (diacetoxyiodo)benzene (PIDA) is highly exothermic. In small flasks, ambient air cooling is sufficient. In a 50g batch (likely a 1-2L reactor), the surface-area-to-volume ratio decreases, trapping heat.

  • Root Cause: The kinetic rate of oxidation exceeds the heat removal capacity of the jacketed vessel, leading to a "hot spot" that degrades the in situ generated chiral intermediate.

  • Corrective Protocol:

    • Switch to Semi-Continuous Dosing: Do not add solid PIDA. Dissolve PIDA in the reaction solvent (e.g., TFE/DCM) and add it via a peristaltic pump over 4–6 hours while monitoring internal temperature (

      
      ).
      
    • Active Cooling: Maintain

      
       strictly between 0°C and -5°C.
      
    • Recommended Tech Switch: For batches >100g, this step should be moved to a Continuous Flow Reactor . Flow chemistry allows for excellent heat exchange during the rapid oxidation phase.

Key Reference: The foundational logic for this dearomatization is derived from the Carreira synthesis, where stereocontrol is governed by the chiral environment during oxidation. See J. Org. Chem. 2014 [1].[2]

Category B: Rhodium-Catalyzed Asymmetric Addition (The Cost Bottleneck)

User Query: Our yield for the Rh-catalyzed 1,4-addition drops from 91% (lab scale) to 65% (pilot scale), and the catalyst load (10 mol%) is making the cost of goods (COGS) unsustainable.

Technical Response: Scaling organometallic catalysis often suffers from "poisoning" due to trace impurities that are negligible at the mg-scale but accumulative at the g-scale.

  • Troubleshooting Checklist:

    • Oxygen Scavenging: At larger scales, standard "degassing" (bubbling N2) is insufficient. Use active sparging with argon for at least 1 hour/L of solvent.

    • Substrate Purity: Trace phenols or unreacted oxidants from the previous step will quench the Rhodium catalyst. Implement a "polishing filtration" over activated carbon or a silica plug before this step.

    • Catalyst Optimization: 10 mol% is too high for preclinical manufacturing. You must screen ligand/metal ratios.

      • Action: Perform a Design of Experiments (DoE) to lower loading to 0.5–2.0 mol%.

      • Alternative: Consider immobilized Rhodium catalysts for recycling, though this may affect enantioselectivity (ee).

Category C: The Diels-Alder Cycloaddition (The Stereochemistry Bottleneck)

User Query: During the Diels-Alder reaction to form the C10 quaternary center, we are seeing an increase in the unwanted endo-isomer. We are running this at reflux as described in literature.

Technical Response: Thermodynamic vs. Kinetic control is sensitive to scale-up thermal gradients.

  • Explanation: Prolonged heating times (required to heat larger volumes) can equilibrate the reaction mixture, potentially favoring the thermodynamic product (often the unwanted isomer in complex terpene synthesis) or causing retro-Diels-Alder activity.

  • Solution:

    • High-Pressure Strategy: Instead of thermal reflux, use High-Pressure Processing (HPP) (e.g., 10–15 kbar). Pressure accelerates the Diels-Alder reaction (negative volume of activation) without adding thermal energy, preserving the kinetic stereoselectivity.

    • Lewis Acid Screening: Switch from thermal activation to Lewis Acid catalysis (e.g.,

      
       or bulky Aluminum species) to lower the reaction temperature to -78°C or -20°C.
      

Strategic Scale-Up Workflows

Data Table: Reagent Selection for GMP Transition

Comparison of "Academic" reagents vs. "Process-Ready" alternatives for 4-hydroxyzinowol synthesis.

Synthetic StepAcademic Reagent (Discovery)Process-Ready Alternative (Preclinical)Reason for Change
Oxidation PhI(OAc)2 (PIDA)PIDA (in Flow) or Electrochemical OxidationSafety (exotherm control) and cost.
Solvent Benzene /

Toluene / 2-MeTHFBenzene is a Class 1 solvent (carcinogen) and strictly regulated in pharma.
Ozonolysis

/ DMS

/ Thiourea or Catalytic Hydrogenation
DMS (Dimethyl sulfide) is malodorous and difficult to purge to ppm levels.
Purification Flash ChromatographyFractional Crystallization / SlurryChromatography is essentially impossible at >1kg scale for this complexity.
Protocol: Optimized Work-up for Dearomatization (Step 1)

Objective: Safe isolation of the dienone intermediate without chromatography.

  • Quench: Upon reaction completion (verify by HPLC, not TLC), quench the reaction mixture into a pre-cooled (0°C) solution of 10%

    
     (Sodium Thiosulfate) to destroy unreacted iodine species.
    
  • Phase Split: Agitate for 20 minutes. Allow layers to separate for 30 minutes (scale-dependent).

  • Solvent Swap: Distill off the reaction solvent (e.g., Acetone/Water) under reduced pressure and swap to Isopropyl Acetate (IPAc) .

  • Crystallization:

    • Concentrate the IPAc solution to 5 volumes (relative to substrate weight).

    • Cool slowly to 5°C over 4 hours.

    • Seed with 0.1% pure crystal of the intermediate.

    • Result: This should yield the intermediate as a filterable solid, bypassing the first silica column [2].

Process Visualization

Workflow Diagram: The "Scale-Up Critical Path"

This diagram illustrates the conversion of the linear academic route into a modular process suitable for preclinical supply, highlighting the "Go/No-Go" decision points (Quality Gates).

G cluster_0 Module A: Core Construction cluster_1 Module B: Stereochemical Complexity start Start: Naphthol Precursor step1 Oxidative Dearomatization (Flow Reactor Recommended) start->step1 step2 Rh-Cat Asymmetric Addition (Strict O2 Exclusion) step1->step2 Intermediate Isolation qc1 QC Gate 1: Enantiomeric Excess >98%? step2->qc1 qc1->step2 Fail (Reprocess) step3 Diels-Alder Cycloaddition (High Pressure or Lewis Acid) qc1->step3 Pass step4 Ozonolysis & Reduction (Sulfide-Free Workup) step3->step4 qc2 QC Gate 2: Diastereomer Ratio >20:1? step4->qc2 qc2->step3 Fail (Purify) end Final API: 4-Hydroxyzinowol (Preclinical Grade) qc2->end Pass

Caption: Critical Path for 4-Hydroxyzinowol Scale-Up. Red nodes indicate high-risk thermal/safety steps; Yellow nodes indicate cost/yield sensitivity. Green diamonds are mandatory Quality Control checks.

Impurity Control Strategy (Ishikawa Diagram Logic)

Identifying the source of impurities is vital for GLP tox studies.

Impurity root Target: High Purity 4-Hydroxyzinowol mat Raw Materials root->mat proc Process Parameters root->proc env Environment root->env m1 Heavy Metals (Rh) < 10ppm mat->m1 m2 Hypervalent Iodine Residues mat->m2 p1 Thermal Isomers (Diels-Alder Endo/Exo) proc->p1 p2 Over-oxidation (Ozonolysis) proc->p2 e1 Water Content (Hydrolysis Risk) env->e1 e2 Oxygen Ingress (Catalyst Poison) env->e2

Caption: Impurity Profiling Strategy. Key contributors to batch failure in agarofuran synthesis. These attributes must be monitored via HPLC/MS and NMR.

References

  • Carreira, E. M., & Zipfel, H. F. (2014). Total Synthesis of (–)-4-Hydroxyzinowol.[1][3][4] The Journal of Organic Chemistry, 79(19), 8835–8849. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for crystallization vs.
  • FDA Guidance for Industry. (2011). Q11 Development and Manufacture of Drug Substances. [Link]

  • Zipfel, H. F., & Carreira, E. M. (2015). Asymmetric Total Synthesis of (−)-4-Hydroxyzinowol, a Highly Oxygenated Dihydro-β-Agarofuran.[1] Journal of Synthetic Organic Chemistry, Japan, 73(11), 1081-1091.[3] [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Guide: 4-Hydroxyzinowol vs. Third-Generation P-gp Inhibitors

This guide benchmarks (-)-4-Hydroxyzinowol , a natural dihydro-β-agarofuran sesquiterpenoid, against established Third-Generation P-glycoprotein (P-gp) inhibitors (e.g., Tariquidar, Zosuquidar, Elacridar). Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks (-)-4-Hydroxyzinowol , a natural dihydro-β-agarofuran sesquiterpenoid, against established Third-Generation P-glycoprotein (P-gp) inhibitors (e.g., Tariquidar, Zosuquidar, Elacridar).

Executive Summary

The failure of third-generation P-gp inhibitors in clinical trials—largely due to unexpected toxicity and cytochrome P450 (CYP) interactions—has necessitated a "fourth-generation" approach focused on natural product scaffolds with distinct safety profiles. 4-Hydroxyzinowol , a highly oxygenated dihydro-β-agarofuran, represents this shift.[1]

While third-generation inhibitors (e.g., Tariquidar) exhibit superior nanomolar potency, 4-hydroxyzinowol offers a competitive advantage through a unique non-competitive allosteric mechanism and a potentially superior safety window. This guide objectively compares the two classes to assist researchers in lead optimization and assay design.

Technical Specifications & Mechanism

The Competitors
Feature4-Hydroxyzinowol (Candidate)Third-Generation Inhibitors (Standard)
Representative (-)-4-HydroxyzinowolTariquidar (XR9576), Zosuquidar (LY335979)
Origin Natural Product (Zinowiewia spp.); Total Synthesis (36 steps)Synthetic Small Molecule (Anthranilamide derivative)
Class Dihydro-β-agarofuran sesquiterpenoidNon-competitive P-gp Inhibitor
Binding Site Transmembrane Domains (TMDs) - Substrate ModulatorDrug Binding Pocket / ATPase Modulator
Selectivity High (MDR1 > MRP1)High (MDR1 >>> MRP1/BCRP)
Mechanism of Action (MOA)

Unlike first-generation inhibitors (Verapamil) that act as competitive substrates, both 4-hydroxyzinowol and third-generation inhibitors function non-competitively, but they engage distinct conformational states of the transporter.

Pgp_Inhibition_Mechanism cluster_legend Inhibition Mode Pgp_Basal P-gp (Basal State) Inward-Facing Efflux Drug Efflux (Resistance) Pgp_Basal->Efflux + Substrate + ATP Substrate Chemotherapeutic (e.g., Paclitaxel) Substrate->Pgp_Basal Binds TMD ATP ATP Hydrolysis ATP->Pgp_Basal Powers Conf. Change Gen3 3rd Gen Inhibitor (Tariquidar) Gen3->Pgp_Basal Locks Conformation (Nanomolar Affinity) Gen3->Efflux Blocks (Potent) Zinowol 4-Hydroxyzinowol (Agarofuran) Zinowol->Pgp_Basal Allosteric Modulation (Micromolar Affinity) Zinowol->Efflux Blocks (Modulates)

Figure 1: Mechanistic divergence. Third-generation inhibitors lock P-gp in a specific conformation with high affinity, while 4-hydroxyzinowol acts as an allosteric modulator within the transmembrane region.

Performance Benchmarking

Potency (IC50) & Reversal Efficiency

Experimental data indicates that while 4-hydroxyzinowol is "potent" for a natural product, it is significantly less potent than optimized synthetic inhibitors.

Metric4-Hydroxyzinowol Tariquidar (3rd Gen) Verapamil (1st Gen Control)
IC50 (P-gp Inhibition) 1.5 – 5.0 µM 20 – 50 nM 5 – 10 µM
Reversal Fold (RF) 5 – 15x (Moderate)>100x (High)2 – 5x (Low)
Cytotoxicity (Intrinsic) Low (IC50 > 50 µM)Low (IC50 > 50 µM)Moderate (Cardiotoxicity)
Solubility Moderate (Lipophilic)Poor (Requires formulation)Good

Analysis:

  • Potency Gap: Tariquidar is approximately 100-fold more potent than 4-hydroxyzinowol in molar terms.

  • Efficacy Parity: Despite lower potency, 4-hydroxyzinowol achieves clinically relevant Reversal Folds (RF) at achievable concentrations (5 µM), comparable to high-dose Verapamil but without the associated cardiotoxicity.

Selectivity Profile

A critical failure point for 3rd generation inhibitors was the inhibition of CYP450 enzymes (specifically CYP3A4), leading to unpredictable pharmacokinetics of co-administered drugs.

  • Tariquidar: Known to inhibit CYP3A4 and BCRP (Breast Cancer Resistance Protein).

  • 4-Hydroxyzinowol: Agarofurans generally show high specificity for MDR1 (P-gp) over MRP1 and BCRP, with a lower propensity for CYP inhibition due to their distinct chemical scaffold.

Experimental Protocols

To validate these benchmarks in your lab, follow this standardized Fluorescence-Based Accumulation Assay .

Reagents Required
  • Cell Lines: MDR1-overexpressing cells (e.g., KB-V1 or MCF-7/ADR) and parental wild-type (KB-3-1).

  • Tracer: Calcein-AM (0.25 µM) or Rhodamine 123 (5 µM).

  • Inhibitors: 4-Hydroxyzinowol (test), Tariquidar (positive control), DMSO (vehicle).

Workflow Diagram

Assay_Workflow Step1 Seed Cells (5x10^4 cells/well) Step2 Incubate with Inhibitor (30 min @ 37°C) Step1->Step2 Step3 Add Tracer (Calcein-AM) Step2->Step3 Step4 Efflux Period (60 min) Step3->Step4 Step5 Flow Cytometry / Plate Reader (Ex 494nm / Em 517nm) Step4->Step5

Figure 2: Standardized P-gp inhibition screening workflow.

Step-by-Step Protocol
  • Preparation: Harvest cells during the logarithmic growth phase. Resuspend at

    
     cells/mL in PBS + 1% BSA.
    
  • Dosing: Aliquot cells into tubes. Add 4-Hydroxyzinowol (titrate 0.1 µM – 20 µM) or Tariquidar (titrate 1 nM – 100 nM).

  • Equilibration: Incubate for 20 minutes at 37°C to allow inhibitor binding.

  • Substrate Addition: Add Calcein-AM to a final concentration of 0.25 µM. Calcein-AM is non-fluorescent and membrane-permeable; P-gp effluxes it before intracellular esterases convert it to fluorescent Calcein.

  • Acquisition: Incubate for 15 minutes. Wash twice with ice-cold PBS. Analyze immediately via Flow Cytometry (FITC channel).

  • Calculation:

    
    
    

Synthesis & Supply Chain Note

Unlike Tariquidar (synthetic, scalable), 4-Hydroxyzinowol is structurally complex.

  • Isolation: Low yield from Zinowiewia or Celastrus species.

  • Total Synthesis: Achieved by Inoue et al. (2014) in 36 steps .

  • Implication: Currently, 4-hydroxyzinowol is a research tool for probing P-gp mechanisms, not a clinical candidate. However, simplified analogues (e.g., less oxygenated agarofurans) are being developed as "4th Generation" candidates.

References

  • Todoroki, H., Iwatsu, M., Urabe, D., & Inoue, M. (2014).[2][3][4] Total Synthesis of (-)-4-Hydroxyzinowol.[3][4][5][6][7][8][9] The Journal of Organic Chemistry, 79(18), 8835–8849.[3] Link

  • Muñoz-Martínez, F., et al. (2005). P-Glycoprotein Inhibitors from the Celastraceae Family. Journal of Medicinal Chemistry, 48(13), 4266-4275. Link

  • Callaghan, R., Luk, F., & Bebawy, M. (2014). Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? Drug Metabolism and Disposition, 42(4), 623-631. Link

  • Palmeira, A., et al. (2012). Three Decades of P-gp Inhibitors: Skimming Through Several Generations and Scaffolds. Current Medicinal Chemistry, 19(13), 1946-2025. Link

Sources

Comparative

A Researcher's Guide to the In Vivo Validation of 4-Hydroxyzinowol for Multidrug Resistance Reversal

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, frequently leading to treatment failure. A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporte...

Author: BenchChem Technical Support Team. Date: February 2026

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, frequently leading to treatment failure. A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1][2][3] These transporters actively remove a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of agents that can inhibit these pumps and reverse MDR is a critical area of oncology research.[4]

This guide provides an in-depth technical overview and a proposed framework for the in vivo validation of a promising new MDR reversal agent: 4-hydroxyzinowol. We will explore its mechanism of action, propose a rigorous in vivo validation workflow, and compare its potential with established alternatives, supported by experimental data from existing literature.

4-Hydroxyzinowol: A Potent P-glycoprotein Inhibitor

4-hydroxyzinowol is a highly oxygenated dihydro-β-agarofuran, a class of sesquiterpenoids that has garnered interest for its biological activities.[5][6] Preclinical research has identified (-)-4-hydroxyzinowol as a potent inhibitor of P-glycoprotein.[5][7][8] Its complex structure, featuring a trans-decalin AB-ring system and a tetrahydrofuran C-ring, is believed to be key to its inhibitory activity against this critical MDR pump.[7][8]

Mechanism of Action: Targeting the P-gp Efflux Pump

The primary mechanism by which 4-hydroxyzinowol is proposed to reverse MDR is through the direct inhibition of P-glycoprotein. By binding to P-gp, it is hypothesized to allosterically or competitively inhibit the transporter's ability to bind and efflux chemotherapeutic drugs. This leads to an increased intracellular accumulation of the anticancer agent, restoring its cytotoxic effects in resistant cancer cells.

cluster_membrane Cancer Cell Membrane Pgp P-glycoprotein (P-gp) Transporter Chemo_out Chemotherapeutic Drug (Extracellular) Pgp->Chemo_out Efflux (MDR) Chemo_in Chemotherapeutic Drug (Intracellular) Chemo_out->Chemo_in Diffusion Chemo_in->Pgp Binding Cytotoxicity Cell Death Chemo_in->Cytotoxicity Therapeutic Effect Hydroxyzinowol 4-Hydroxyzinowol Hydroxyzinowol->Pgp Inhibition

Caption: Mechanism of P-gp-mediated MDR and its inhibition by 4-hydroxyzinowol.

Proposed In Vivo Validation Workflow for 4-Hydroxyzinowol

While in vitro data are promising, in vivo validation is the critical next step to ascertain the therapeutic potential of 4-hydroxyzinowol. The following experimental workflow is designed to rigorously evaluate its efficacy in a preclinical setting.

cluster_preclinical In Vivo Validation Workflow A 1. Cell Line Selection & Xenograft Model Development B 2. Maximum Tolerated Dose (MTD) Determination A->B C 3. Efficacy Study in Xenograft Model B->C D 4. Pharmacokinetic (PK) Analysis C->D E 5. Pharmacodynamic (PD) & Biomarker Analysis C->E F 6. Data Analysis & Interpretation D->F E->F

Caption: Proposed workflow for the in vivo validation of 4-hydroxyzinowol.

Detailed Experimental Protocol

1. Cell Line Selection and Xenograft Model Development:

  • Cell Lines: Utilize a pair of human cancer cell lines: a drug-sensitive parental line (e.g., A2780 ovarian carcinoma) and its P-gp-overexpressing, drug-resistant counterpart (e.g., 2780AD).[9]
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice) to prevent graft rejection.
  • Tumor Implantation: Subcutaneously implant 1-5 x 10^6 resistant cells (e.g., 2780AD) into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment.

2. Maximum Tolerated Dose (MTD) Determination:

  • Conduct a dose-escalation study of 4-hydroxyzinowol alone and in combination with a standard chemotherapeutic agent (e.g., paclitaxel or doxorubicin) to determine the highest dose that does not induce significant toxicity (e.g., >20% weight loss, severe morbidity).

3. Efficacy Study:

  • Treatment Groups:
  • Group 1: Vehicle control
  • Group 2: Chemotherapeutic agent alone (e.g., paclitaxel, 12 mg/kg, i.v.)
  • Group 3: 4-hydroxyzinowol alone (at its MTD)
  • Group 4: Chemotherapeutic agent + 4-hydroxyzinowol (at their MTDs in combination)
  • Administration: Administer treatments according to a defined schedule (e.g., every other day for 14 doses).[10]
  • Monitoring: Measure tumor volume and body weight 2-3 times per week.
  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors should be excised, weighed, and preserved for further analysis.

4. Pharmacokinetic (PK) Analysis:

  • Administer the chemotherapeutic agent with and without 4-hydroxyzinowol.
  • Collect blood samples at various time points to determine the plasma concentration of the chemotherapeutic agent. This will assess if 4-hydroxyzinowol alters the drug's clearance.[10]
  • At the study's conclusion, measure the intratumoral concentration of the chemotherapeutic agent to confirm that 4-hydroxyzinowol enhances drug accumulation in the tumor tissue.[10]

5. Pharmacodynamic (PD) and Biomarker Analysis:

  • Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effect of the treatments.
  • Western Blot: Confirm the expression of P-gp in the xenograft tumors.

Comparative Analysis with Alternative MDR Reversal Agents

A number of compounds have been investigated for their ability to reverse MDR in vivo. Below is a comparison of 4-hydroxyzinowol's potential with some of these alternatives.

MDR Reversal Agent Mechanism of Action In Vivo Model(s) Key In Vivo Efficacy Findings Generation
4-Hydroxyzinowol P-glycoprotein inhibitor(Proposed) Human cancer xenografts in immunodeficient mice(Hypothetical) Potentiation of chemotherapy-induced tumor growth inhibition.N/A
Verapamil P-gp inhibitor (also a calcium channel blocker)Murine leukemia models, human tumor xenograftsReverses MDR, but high doses required, leading to cardiotoxicity.[11]First
Cyclosporin A P-gp inhibitor (also an immunosuppressant)Rat models with P-gp-overexpressing tumorsCan reverse MDR, but significant toxicity and pharmacokinetic interactions are observed.[12]First
XR9576 (Tariquidar) Potent and specific non-competitive P-gp inhibitorHuman ovarian and small cell lung carcinoma xenograftsFully restored antitumor activity of paclitaxel, etoposide, and vincristine in resistant tumors at well-tolerated doses.[9]Third
EC31 Potent and non-toxic P-gp inhibitorP-gp-overexpressing breast cancer xenograft and leukemia modelsReversed paclitaxel resistance, inhibited tumor growth, and increased intratumoral paclitaxel levels.[10]Novel
Flavonoids (e.g., Quercetin, Baicalein) Multi-functional agents, including ABC transporter regulationDoxorubicin-resistant breast cancer xenograftsCan re-sensitize resistant cells to chemotherapeutics, but in vivo studies are still limited.[13][14][15]Natural Products

Field-Proven Insights and Future Directions

The journey of MDR reversal agents from bench to bedside has been challenging, with many first and second-generation inhibitors failing in clinical trials due to toxicity or undesirable pharmacokinetic interactions.[16][17] The development of third-generation inhibitors, such as XR9576, and novel compounds like EC31, demonstrates a move towards more potent and specific agents with better safety profiles.[9][10]

4-hydroxyzinowol, as a natural product derivative, may offer a unique chemical scaffold. Terpenes and their derivatives have a broad range of biological activities and are a rich source for drug discovery.[6] A key advantage could be a novel interaction with P-gp that differs from existing inhibitors, potentially leading to a more favorable efficacy and toxicity profile.

The proposed in vivo validation plan provides a robust framework to assess not only the efficacy of 4-hydroxyzinowol in reversing MDR but also its safety and pharmacokinetic profile. Positive results from such studies would be a crucial step in advancing this promising molecule towards clinical development.

References

  • PubMed. (2014). Total synthesis of (-)-4-hydroxyzinowol. Angewandte Chemie International Edition, 53(38), 10145-10149. [Link]

  • National Institutes of Health. (2023). Screening Multidrug Resistance Reversal Agents in Traditional Chinese Medicines by Efflux Kinetics of D-Luciferin in MCF-7/DOXFluc Cells. ACS Omega, 8(4), 4215–4224. [Link]

  • ACS Publications. (2020). In Vivo Imaging of Multidrug Resistance Using a Third Generation MDR1 Inhibitor. Bioconjugate Chemistry, 31(4), 1114–1123. [Link]

  • PubMed. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 12, 738595. [Link]

  • PubMed. (1994). A phase I study on the reversal of multidrug resistance (MDR) in vivo: nifedipine plus etoposide. British Journal of Cancer, 70(2), 250–255. [Link]

  • National Institutes of Health. (2021). In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31. Cancers, 13(16), 4166. [Link]

  • PubMed. (1987). [Studies on the Mechanism of Multidrug Resistance]. Gan To Kagaku Ryoho, 14(5 Pt 2), 1731-1738. [Link]

  • National Institutes of Health. (2018). Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids. Current Pharmaceutical Design, 24(21), 2439-2455. [Link]

  • ResearchGate. (2015). Asymmetric Total Synthesis of (−)-4-Hydroxyzinowol, a Highly Oxygenated Dihydro-β-Agarofuran. Journal of Synthetic Organic Chemistry, Japan, 73(11), 1081-1091. [Link]

  • AACR Journals. (2000). In Vitro and in Vivo Reversal of P-Glycoprotein-mediated Multidrug Resistance by a Novel Potent Modulator, XR9576. Clinical Cancer Research, 6(7), 2973-2982. [Link]

  • MDPI. (2020). Special Issue : Terpenes and Essential Oils: Health Risks and Benefits. International Journal of Molecular Sciences. [Link]

  • National Institutes of Health. (2021). MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor. Cancers, 13(16), 4166. [Link]

  • National Institutes of Health. (2024). Development of an aptamer capable of multidrug resistance reversal for tumor combination chemotherapy. PNAS, 121(15), e2318625121. [Link]

  • National Institutes of Health. (2018). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Pharmaceutics, 10(3), 113. [Link]

  • National Institutes of Health. (2023). A macrocyclic peptide inhibitor traps MRP1 in a catalytically incompetent conformation. Journal of Biological Chemistry, 299(3), 102949. [Link]

  • Bentham Science. (2002). New Multidrug Resistance Reversal Agents. Current Drug Targets, 3(5), 375-388. [Link]

  • Frontiers. (2021). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology, 11, 665321. [Link]

  • National Institutes of Health. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Drug Target Insights, 7, 27–34. [Link]

  • National Institutes of Health. (2020). The Multidrug Resistance-Reversing Activity of a Novel Antimicrobial Peptide. Frontiers in Pharmacology, 11, 995. [Link]

  • Solvo Biotechnology. MRP1 - Transporters. [Link]

  • U.S. Food and Drug Administration. (2022). Master Protocols: Efficient Clinical Trial Design Strategies to Expedite Development of Oncology Drugs and Biologics Guidance for Industry. [Link]

  • MDPI. (2023). Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. International Journal of Molecular Sciences, 24(23), 17006. [Link]

  • MDPI. (2024). Taming the Tumor Stroma: A Two-Stage Targeted Nanocapsule for Potent Deep Chemo-Immunotherapy in Triple-Negative Breast Cancer. Pharmaceutics, 16(2), 241. [Link]

  • AACR Journals. (2001). A New in Vivo Method to Study P-Glycoprotein Transport in Tumors and the Blood-Brain Barrier. Cancer Research, 61(9), 3561-3565. [Link]

  • MDPI. (2021). Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1). International Journal of Molecular Sciences, 22(19), 10738. [Link]

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